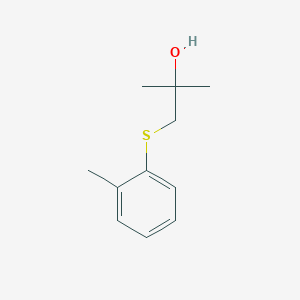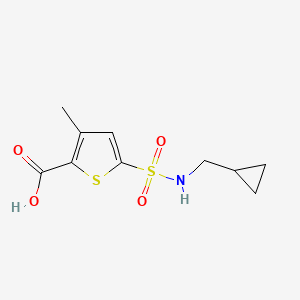
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group, a methyl group, and a sulfamoyl group attached to a cyclopropylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and carbon sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Substitution with the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions, where a sulfonamide is reacted with the thiophene ring.
Attachment of the Cyclopropylmethyl Moiety: The cyclopropylmethyl group can be attached through alkylation reactions, using cyclopropylmethyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(n-(Cyclopropylmethyl)sulfamoyl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylfuran-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. Additionally, the combination of the sulfamoyl group and the cyclopropylmethyl moiety provides distinct steric and electronic characteristics that can affect its interactions with biological targets.
Properties
Molecular Formula |
C10H13NO4S2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-(cyclopropylmethylsulfamoyl)-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-6-4-8(16-9(6)10(12)13)17(14,15)11-5-7-2-3-7/h4,7,11H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
FTPSGTUSHZYWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
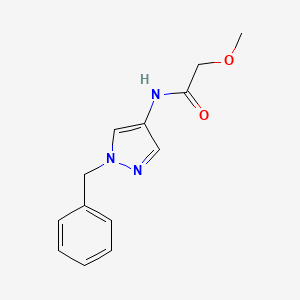
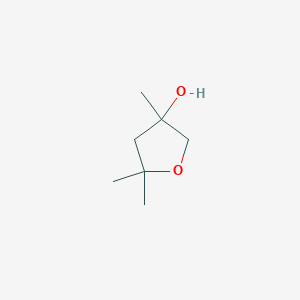
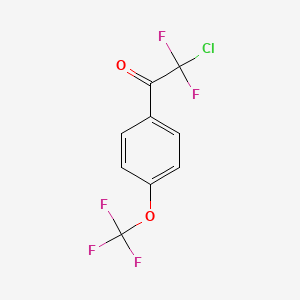
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
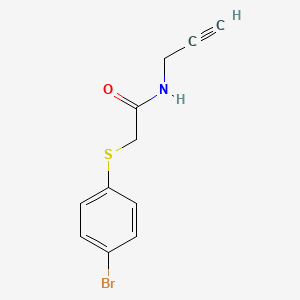
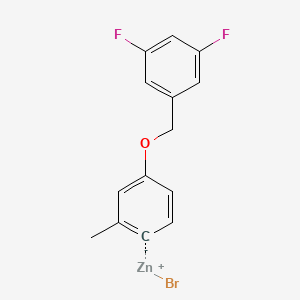
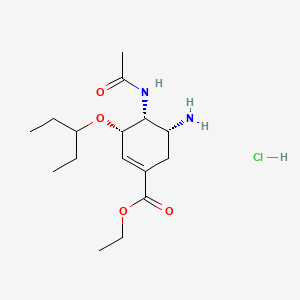
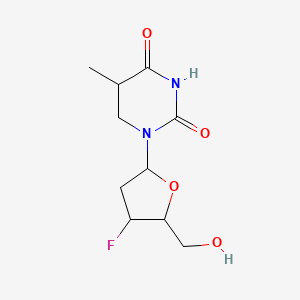
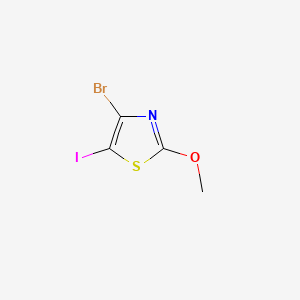

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
